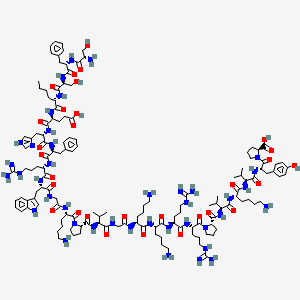

H-Ser-Phe-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Vue d'ensemble

Description

The peptide sequence "H-Ser-Phe-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH" is a synthetic polypeptide that resembles a segment of naturally occurring proteins or peptides. It is composed of a series of amino acids, each with specific chemical properties that contribute to the overall function and structure of the peptide. The sequence includes a variety of amino acids, such as hydrophobic, polar, and charged residues, which can influence the peptide's interaction with other molecules and its biological activity.

Synthesis Analysis

The synthesis of similar complex peptides has been described in the literature. For instance, the synthesis of a hexacosapeptide and a heptacosapeptide corresponding to the first twenty-six and twenty-seven amino acid residues of corticotropin (ACTH) was achieved using a new protecting group, 1-methylcyclohexyloxycarbonyl (Mhoc), for the temporary protection of the ε-amino function of lysines . This method could potentially be applied to the synthesis of the peptide , considering the presence of lysine residues that would require protection during the synthesis process.

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and the chemical bonds that form between them. The peptide contains several amino acids that can influence its secondary structure, such as proline, which can introduce kinks or turns, and arginine and lysine, which can form salt bridges or hydrogen bonds due to their charged side chains. The presence of aromatic amino acids like phenylalanine and tryptophan can contribute to hydrophobic interactions, which are important for the tertiary structure of the peptide.

Chemical Reactions Analysis

Peptides can undergo various chemical reactions, including phosphorylation, which is a common post-translational modification. For example, a synthetic nonapeptide with a sequence containing arginine and lysine residues followed by a serine was shown to be a substrate for phosphorylation by protein kinase C in the presence of phospholipid and calcium ions or a phorbol ester tumor promoter . This suggests that the peptide , which also contains multiple basic residues followed by serine, could potentially be phosphorylated by similar kinases under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid composition. The peptide contains both hydrophobic and hydrophilic residues, which will affect its solubility in different solvents. The presence of charged residues like arginine and lysine contributes to the overall charge of the peptide, which can affect its interaction with other charged molecules. The peptide's secondary and tertiary structures, which are not detailed in the provided data, would also play a significant role in its stability, folding, and biological activity.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The synthesis of peptides related to corticotropin, including the hexacosapeptide H–Ser–Tyr–Ser–Met–Glu–His–Phe–Arg–Trp–Gly–Lys–Pro–Val–Gly–Lys–Lys–Arg–Arg–Pro–Val–Lys–Val–Tyr–Pro–Asn–Gly–OH, has been reported. These peptides demonstrate varying steroidogenic potencies, showcasing their potential relevance in endocrine research and therapy (Inouye, Sumitomo, & Shin, 1976).

Comparative Studies with Human ACTH

- Comparative studies have been conducted on peptides like H–Ser–Tyr–Ser–Met–Glu–His–Phe–Arg–Trp–Gly–Lys–Pro–Val–Gly–Lys–Lys–Arg–Arg–OH, focusing on their similarity to the first eighteen amino acids of corticotropin (ACTH). These studies are crucial for understanding the biological activity and potential therapeutic applications of these peptides (Inouye, Shinozaki, Kanayama, & Otsuka, 1976).

Peptide Design for Specific Applications

- Research into the synthesis of human adrenocorticotropic hormone (αh-ACTH), which includes sequences like H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH, has led to the development of peptides with full biological activity. This is significant for pharmaceutical applications, especially in the development of new drugs and treatments (Nishimura, Hatanaka, & Fujino, 1975).

Structural Analysis and Protein Sequencing

- Studies on the primary structure of various proteins, such as murine major histocompatibility complex alloantigens and human plasma prealbumin, involve sequences similar to H-Ser-Phe-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH. These studies contribute to a deeper understanding of protein structure and function, essential in areas like immunology and biochemistry (Uehara et al., 1980; Kanda, Goodman, Canfield, & Morgan, 1974).

Mécanisme D'action

Target of Action

The primary targets of Phe(2)-nle(4)-acth(1-24) are yet to be definitively identified. It is known that many compounds derived from aromatic amino acids like phenylalanine (phe) and tyrosine (tyr) play crucial roles in various biological processes .

Mode of Action

The exact mode of action of Phe(2)-nle(4)-acth(1-24) is not fully understood. It is likely that the compound interacts with its targets through a complex mechanism involving multiple steps. For instance, some compounds derived from Phe and Tyr have been shown to undergo a series of reactions involving nucleophilic aromatic substitution .

Biochemical Pathways

Phe(2)-nle(4)-acth(1-24) may be involved in several biochemical pathways. For example, Phe and Tyr are precursors of common downstream products in the aromatic amino acid pathways . These pathways are complex and involve numerous reactions, leading to the production of a wide variety of metabolites.

Pharmacokinetics

Studies on similar compounds suggest that modifications can significantly enhance in vivo stability and bioavailability .

Result of Action

The molecular and cellular effects of Phe(2)-nle(4)-acth(1-24) are likely to be diverse, given the wide range of processes that Phe and Tyr derivatives are involved in. For instance, these compounds can influence the biosynthesis of tetrapyrrole pigments such as porphyrin, chlorophyll, vitamin B12, siroheme, phycobilin, and cofactor F430 .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H212N40O30/c1-8-9-37-90(162-125(197)103(75-179)171-123(195)98(166-113(185)87(142)74-178)65-80-32-12-10-13-33-80)116(188)163-95(53-54-109(183)184)120(192)169-101(69-84-71-149-76-156-84)124(196)167-99(66-81-34-14-11-15-35-81)122(194)161-94(44-27-60-151-136(145)146)119(191)168-100(68-83-70-153-88-38-17-16-36-86(83)88)114(186)154-72-108(182)158-96(42-21-25-58-141)131(203)175-62-29-46-104(175)126(198)173-110(77(2)3)128(200)155-73-107(181)157-89(39-18-22-55-138)115(187)159-91(40-19-23-56-139)117(189)160-93(43-26-59-150-135(143)144)118(190)165-97(45-28-61-152-137(147)148)132(204)176-63-30-47-105(176)127(199)174-112(79(6)7)129(201)164-92(41-20-24-57-140)121(193)172-111(78(4)5)130(202)170-102(67-82-49-51-85(180)52-50-82)133(205)177-64-31-48-106(177)134(206)207/h10-17,32-36,38,49-52,70-71,76-79,87,89-106,110-112,153,178-180H,8-9,18-31,37,39-48,53-69,72-75,138-142H2,1-7H3,(H,149,156)(H,154,186)(H,155,200)(H,157,181)(H,158,182)(H,159,187)(H,160,189)(H,161,194)(H,162,197)(H,163,188)(H,164,201)(H,165,190)(H,166,185)(H,167,196)(H,168,191)(H,169,192)(H,170,202)(H,171,195)(H,172,193)(H,173,198)(H,174,199)(H,183,184)(H,206,207)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,110-,111-,112-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPMQAUTERWDFC-IXBZEBJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N8CCCC8C(=O)O)NC(=O)C(CO)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N8CCC[C@H]8C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H212N40O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2899.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ACTH (1-24), phe(2)-nle(4)- | |

CAS RN |

97773-00-7 | |

| Record name | ACTH (1-24), phe(2)-nle(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097773007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)